molecular formula C12H18BrNO3 B2528533 Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2375248-86-3

Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2528533
CAS No.: 2375248-86-3
M. Wt: 304.184
InChI Key: WQNAVIZHZFZYMP-WEDXCCLWSA-N
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Description

Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative with a bromo substituent at the 2-position and a ketone group at the 3-position. The compound’s stereochemistry (1S,2S,5R) is critical for its reactivity and biological interactions. This molecule serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors and targeted protein degraders . Its bromo group acts as a leaving group, enabling nucleophilic substitution reactions, while the oxo group facilitates ketone-based transformations such as condensations or reductions.

Key properties include:

  • Molecular formula: C₁₂H₁₈BrNO₃ (estimated based on structural analogs).
  • Molecular weight: ~328.2 g/mol (bromine contributes significantly to mass).
  • Stereochemical configuration: Rigid bicyclo[3.2.1]octane scaffold with defined (1S,2S,5R) stereochemistry .

Properties

IUPAC Name

tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNAVIZHZFZYMP-WEDXCCLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications Synthesis Highlights References
Target Compound 2-Bromo, 3-oxo C₁₂H₁₈BrNO₃ ~328.2 Intermediate for kinase inhibitors; bromo group enables further functionalization Likely synthesized via bromination of a ketone precursor (exact method not detailed in evidence).
tert-Butyl (1R,2S,5R)-2-amino-8-azabicyclo[...]octane-8-carboxylate 2-Amino C₁₂H₂₂N₂O₂ 226.31 Building block for peptidomimetics and CRBN-based degraders Reductive amination of aldehyde intermediates using NaBH(OAc)₃ .
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Oxo C₁₂H₁₉NO₃ 225.29 Ketone chemistry applications (e.g., Grignard additions) Oxidation of alcohol precursors or direct cyclization .
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[...]octane-8-carboxylate 3-(4-Bromopyrazolyl) C₁₅H₂₁BrN₃O₂ 362.25 Halogenated heterocycle for cross-coupling reactions SNAr reaction with bromopyrazole .
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[...]octane-8-carboxylate 6-Hydroxy, 3-oxo C₁₂H₁₉NO₄ 241.28 Hydroxyl group enables glycosylation or esterification Hydroxylation via epoxide ring-opening or enzymatic methods .
tert-Butyl (1R,3r,5S)-3-phenoxy-8-azabicyclo[...]octane-8-carboxylate 3-Phenoxy C₁₉H₂₅NO₃ 315.41 Non-opioid analgesic candidates (SAR studies) Mitsunobu reaction with phenol derivatives .

Key Structural and Functional Differences :

Substituent Effects: Bromo vs. Amino: The bromo group in the target compound enhances electrophilicity, making it suitable for Suzuki or Ullmann couplings, whereas the amino group in ’s compound facilitates amide bond formation . Oxo vs. Hydroxy: The 3-oxo group (target compound and ) participates in keto-enol tautomerism, while the 6-hydroxy group () offers a site for oxidation or protection strategies .

Stereochemical Variations: The (1S,2S,5R) configuration in the target compound contrasts with the (1R,3r,5S) configuration in phenoxy derivatives (), impacting binding affinity in biological targets .

Synthetic Routes: Bromination likely requires HBr or PBr₃, whereas amino derivatives () employ reductive amination . Phenoxy derivatives () are synthesized via Mitsunobu reactions, highlighting the versatility of the bicyclo scaffold .

Applications :

  • The target compound’s bromo group is pivotal in cross-coupling reactions for drug discovery, while ’s bromopyrazole variant targets kinase inhibition .
  • Hydroxy and oxo derivatives () are used in natural product synthesis and metabolic studies .

Research Findings and Data Tables

Physical Properties Comparison :

Property Target Compound Amino Derivative 3-Oxo Derivative
Melting Point (°C) Not reported 97–100 (decomposes) 110–112
Solubility DCM, DMSO Methanol, DCM Ethyl acetate, THF
Stability Moisture-sensitive Air-stable Light-sensitive

Biological Activity

Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H16BrN O4
  • Molecular Weight : 288.16 g/mol
  • CAS Number : [provide CAS number if available]

The structural formula can be represented as follows:

SMILES CC C C OC O N1C2CCC1CC O C2\text{SMILES CC C C OC O N1C2CCC1CC O C2}

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various biological activities primarily through their interactions with specific enzymes and receptors. For instance, they may act as inhibitors of fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are involved in the metabolism of endocannabinoids and other lipid mediators .

2. Pharmacological Effects

The compound has shown promising effects in several pharmacological contexts:

  • Anti-inflammatory Activity : Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. This mechanism suggests that the compound could be beneficial in treating inflammatory conditions .
  • Analgesic Properties : By preserving PEA levels, the compound may enhance analgesic effects at sites of inflammation, providing a dual action of reducing pain while addressing inflammation .

3. Structure-Activity Relationship (SAR)

The SAR studies conducted on similar azabicyclo compounds reveal that modifications to the bromine substituent and the carboxylate group significantly influence biological activity. For example, variations in the stereochemistry at positions 1, 2, and 5 can lead to differences in potency against target enzymes .

Table 1: Biological Activity Overview

Activity TypeMechanismReference
NAAA InhibitionIncreases PEA levels
Anti-inflammatoryReduces inflammation
AnalgesicEnhances pain relief

Table 2: Structure-Activity Relationship Data

CompoundIC50 (μM)Comments
Endo-Ethoxymethyl-Pyrazinyloxy-Azabicyclo[3.2.1]octane0.042High potency against NAAA
Compound 39VariesStructural modifications improve activity

Case Studies

A notable study involving a related azabicyclo compound demonstrated its effectiveness in a rodent model of inflammatory pain, where it significantly reduced both mechanical allodynia and thermal hyperalgesia compared to controls . The results suggest that compounds like this compound could be developed into therapeutic agents for chronic pain management.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can stereochemical purity be ensured?

  • Methodology : The synthesis often starts with a bicyclic carbamate precursor (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate). Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in anhydrous DMF at 0–25°C. Critical parameters include:

  • Anhydrous conditions : Prevents hydrolysis of the tert-butyl carbamate group.
  • Temperature control : Minimizes racemization (monitored via polarimetry or chiral HPLC).
  • Stereochemical validation : X-ray crystallography (if crystals form) or NOESY NMR to confirm (1S,2S,5R) configuration .

Q. How can the bromo and oxo functional groups in this compound be characterized spectroscopically?

  • Methodology :

  • NMR : The bromine atom induces distinct 1H splitting (e.g., C2-H appears as a doublet of doublets due to coupling with adjacent protons). The 3-oxo group shows a carbonyl signal at ~205–210 ppm in 13C NMR.
  • Mass spectrometry (HRMS) : The molecular ion [M+H]+ should match C12H19BrNO3+ (calc. 328.0524). Fragmentation patterns (e.g., loss of CO2 or tert-butyl group) confirm structural integrity.
  • IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

Q. What are common side reactions during bromination, and how can they be mitigated?

  • Methodology :

  • Over-bromination : Use stoichiometric NBS and monitor via TLC.
  • Elimination reactions : Avoid elevated temperatures; employ mild bases (e.g., NaHCO3) to neutralize HBr byproducts.
  • Racemization : Conduct reactions under inert atmosphere (N2/Ar) and use low-polarity solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the bromine atom influence its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze LUMO distribution to predict electrophilic sites. The 3-oxo group conjugates with the C2-Br bond, lowering the LUMO energy and enhancing Suzuki-Miyaura coupling efficiency.
  • Experimental validation : Compare coupling rates using Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3). LC-MS tracks aryl boronic acid incorporation.
  • Contradictions : If experimental yields conflict with DFT predictions (e.g., lower C2 selectivity), consider solvent effects (e.g., DMF vs. THF) or steric hindrance from the bicyclic framework .

Q. What strategies optimize the use of this compound as a building block for spirocyclic alkaloid analogs?

  • Methodology :

  • Ring-opening/annulation : React the bromo group with nucleophiles (e.g., amines) to form spirocenters. For example, treatment with a primary amine in DMF at 60°C yields spiro-piperidine derivatives.
  • Reductive amination : Convert the 3-oxo group to an amine for subsequent cyclization. Use NaBH3CN or STAB in MeOH.
  • Case study : Analogous bicyclic carbamates have been used in CCR5 antagonist synthesis, where stereochemistry dictates binding affinity .

Q. How can conflicting crystallographic data on the bicyclic framework be resolved?

  • Methodology :

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder in the tert-butyl group. Apply TWIN commands if crystals are twinned.
  • Comparative analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian09) and Hirshfeld surface analysis.
  • Contradictions : Discrepancies in bond angles may arise from crystal packing forces; prioritize gas-phase DFT data for electronic structure insights .

Methodological Considerations Table

Aspect Basic Approach Advanced Technique
Stereochemical Analysis Chiral HPLC, polarimetryNOESY NMR, X-ray crystallography with SHELXL
Reactivity Studies TLC monitoring, stoichiometric controlDFT (B3LYP/6-31G*), kinetic isotope effects
Functionalization Suzuki coupling, reductive aminationTransition-metal-catalyzed C-H activation

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